molecular formula C11H16N6OS B6626164 N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide

N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B6626164
M. Wt: 280.35 g/mol
InChI Key: XEWDHFQRIQPDFM-UHFFFAOYSA-N
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Description

N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide is a chemical compound with potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound features a pyrazole ring, a thiadiazole ring, and a carboxamide group, making it a versatile molecule for further chemical modifications and applications.

Properties

IUPAC Name

N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6OS/c1-6(2)10-15-16-11(19-10)9(18)13-4-7-5-14-17(3)8(7)12/h5-6H,4,12H2,1-3H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWDHFQRIQPDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)C(=O)NCC2=C(N(N=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and thiadiazole cores. One common approach is to start with 5-amino-1-methylpyrazole-4-carbaldehyde, which undergoes a condensation reaction with thiosemicarbazide to form the thiadiazole ring. Subsequent steps may include alkylation and carboxamide formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and minimizing by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group on the pyrazole ring can be oxidized to form a nitro group.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of substituted thiadiazoles.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex heterocyclic compounds. Its structural features make it suitable for creating diverse molecular scaffolds.

Biology: The biological activity of this compound can be explored for potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer properties, warranting further research.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with various biological targets makes it a candidate for developing new pharmaceuticals.

Industry: In material science, this compound can be used to develop new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to biological responses. Further research is needed to elucidate its exact mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

  • 5-Amino-1-methylpyrazole-4-carbaldehyde

  • Thiosemicarbazide

  • Propan-2-yl-1,3,4-thiadiazole-2-carboxamide

Uniqueness: N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide stands out due to its unique combination of functional groups and structural features

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